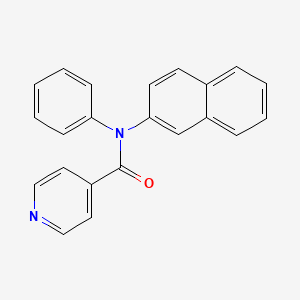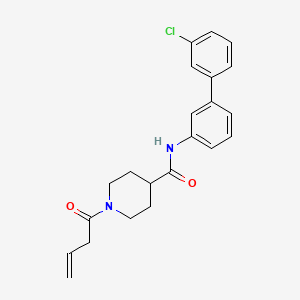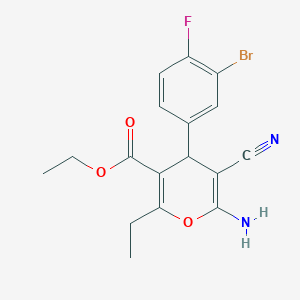![molecular formula C19H23N3O4S B5143767 N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases, which plays a crucial role in regulating cell motility, proliferation, and survival. ESI-09 has been shown to inhibit RAC1 activity both in vitro and in vivo, making it a promising tool for studying the role of RAC1 in various biological processes.
作用機序
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide acts as a competitive inhibitor of RAC1, binding to the active site of the protein and preventing its activation. RAC1 activation is triggered by the exchange of GDP for GTP, which induces a conformational change in the protein that allows it to interact with downstream effectors. N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide blocks this conformational change, preventing RAC1 from interacting with its downstream effectors and inhibiting its activity.
Biochemical and Physiological Effects
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to inhibit cancer cell migration and invasion by blocking RAC1 activity. It has also been shown to promote dendritic spine formation and enhance synaptic plasticity in neurons by inhibiting RAC1 activity.
実験室実験の利点と制限
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has several advantages as a tool for studying RAC1. It is a small molecule inhibitor, which makes it easy to administer to cells or animals. It is also highly selective for RAC1, which minimizes off-target effects. However, N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide also has some limitations. It is not a completely irreversible inhibitor, which means that its effects may be reversible over time. It also has limited solubility in water, which can make it difficult to administer in some experimental systems.
将来の方向性
There are several future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide and its role in regulating RAC1 activity. One area of interest is the development of more potent and selective inhibitors of RAC1, which could be used to study its role in a wider range of biological processes. Another area of interest is the use of N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in combination with other inhibitors or chemotherapeutic agents, which could enhance its anti-cancer effects. Finally, there is interest in studying the role of RAC1 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential use of N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide as a therapeutic agent in these conditions.
合成法
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves several chemical reactions, including amidation, sulfonation, and acylation. The final product is obtained as a white solid, which can be purified using chromatography techniques.
科学的研究の応用
N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been widely used in scientific research to investigate the role of RAC1 in various biological processes. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been used to study the role of RAC1 in cancer cell migration and invasion. It has also been used to investigate the role of RAC1 in neuronal development and synaptic plasticity.
特性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-20-27(25,26)17-10-8-15(9-11-17)21-19(24)14-6-5-7-16(12-14)22-18(23)13(2)3/h5-13,20H,4H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYDUPXDNSZDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]-3-[(2-methylpropanoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)